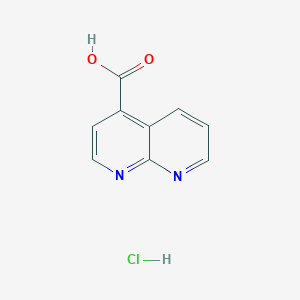
Ácido 1,8-Naftiridina-4-carboxílico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,8-Naphthyridine-4-carboxylic acid hydrochloride involves Pfitzinger-type chemistry, starting from 2-aminopyridine to obtain bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This method provides a direct route to such compounds, which are useful as ligands due to their electronic absorption properties and the ability to anchor to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-4-carboxylic acid hydrochloride has been studied through various spectroscopic and crystallographic techniques. Studies on similar naphthyridine compounds highlight the significance of noncovalent weak interactions and the formation of supramolecular networks, which are critical for understanding the molecular assembly and potential applications of these compounds (Jin, Liu, Wang, & Guo, 2011).
Chemical Reactions and Properties
1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including substitution, hydrolysis, and cyclization, to produce derivatives with potential antibacterial properties. These reactions and the resulting compounds have been explored for their antibacterial activities, demonstrating the chemical versatility and potential pharmaceutical applications of the naphthyridine moiety (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Physical Properties Analysis
The physical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups, which can affect its behavior in different environments.
Chemical Properties Analysis
The chemical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride, including reactivity with other compounds, stability under various conditions, and its ability to form complexes with metals, have been extensively studied. These properties make it a valuable ligand in coordination chemistry and materials science, with applications ranging from catalysis to the development of new materials (Sinha, Rahaman, Sarkar, Saha, Daw, & Bera, 2009).
Aplicaciones Científicas De Investigación
Propiedades antibacterianas
El ácido 1,8-naftiridina-4-carboxílico clorhidrato pertenece a la familia de las naftiridinas, que incluye agentes antibacterianos conocidos como enoxacina, ácido nalidíxico y trovafloxacina . Estos compuestos exhiben una potente actividad contra diversas cepas bacterianas, lo que los convierte en herramientas valiosas en la lucha contra las infecciones. Los investigadores han explorado sus mecanismos de acción, patrones de resistencia y posibles sinergias con otros antibióticos. La forma clorhidrato del ácido 1,8-naftiridina-4-carboxílico puede ofrecer una mejor solubilidad y biodisponibilidad, mejorando su eficacia terapéutica.
Potencial anticancerígeno
Estudios recientes han investigado las propiedades anticancerígenas de los derivados de la 1,8-naftiridina. Si bien se necesitan más investigaciones, los hallazgos preliminares sugieren que estos compuestos podrían inhibir el crecimiento y la metástasis de las células cancerosas. Su estructura química única los convierte en candidatos prometedores para terapias dirigidas. Los investigadores están explorando sus efectos en vías específicas del cáncer, sistemas de administración de fármacos y tratamientos combinados con agentes quimioterapéuticos existentes .
Metodología sintética
El ácido 1,8-naftiridina-4-carboxílico clorhidrato sirve como un valioso bloque de construcción en la química sintética. Los investigadores han desarrollado rutas sintéticas eficientes para acceder a este compuesto, que a menudo implican reacciones de acoplamiento deshidrogenativo. Estos métodos contribuyen al campo más amplio de la síntesis orgánica y permiten la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de materiales .
Química de coordinación
La funcionalidad del ácido carboxílico en el ácido 1,8-naftiridina-4-carboxílico clorhidrato permite la coordinación con iones metálicos. Los investigadores exploran sus complejos de coordinación para aplicaciones en catálisis, luminiscencia y ciencia de materiales. Estos complejos pueden exhibir propiedades únicas, como la fotoactividad o el comportamiento magnético.
En resumen, el ácido 1,8-naftiridina-4-carboxílico clorhidrato ofrece un amplio panorama de aplicaciones de investigación científica, que abarca la actividad antibacteriana, el potencial anticancerígeno, la inmunomodulación, la metodología sintética, las sondas fluorescentes y la química de coordinación. Su naturaleza multifacética continúa inspirando investigaciones en diversas disciplinas, impulsando la innovación y avanzando nuestra comprensión de los procesos químicos y biológicos . Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Action Environment
It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.
Direcciones Futuras
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Análisis Bioquímico
Biochemical Properties
It is known that 1,8-Naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . These compounds interact with enzymes and proteins involved in bacterial DNA replication, leading to their antibacterial effects .
Cellular Effects
1,8-Naphthyridine derivatives have been reported to display moderate cytotoxic activity against murine p388 leukemia
Molecular Mechanism
1,8-Naphthyridine derivatives are known to act as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to their antibacterial effects .
Propiedades
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABUPVJPORIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

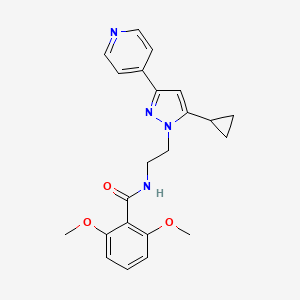

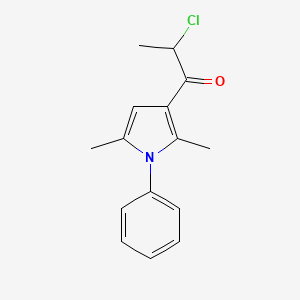

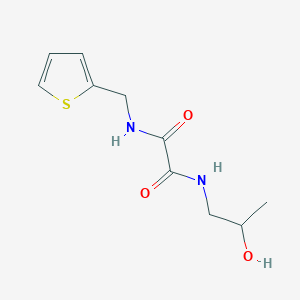

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
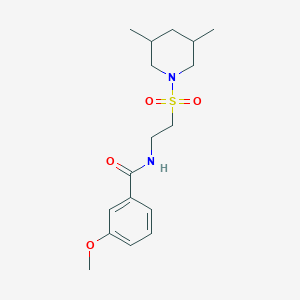
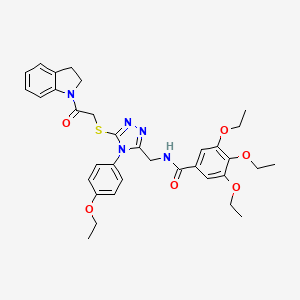
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)